
N-Boc-3-(phenyldiazenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-(phenyldiazenyl)aniline is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups. The presence of the phenyldiazenyl group adds unique chemical properties, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(phenyldiazenyl)aniline typically involves the protection of the amine group of 3-(phenyldiazenyl)aniline with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and solid-supported catalysts to enhance reaction efficiency and yield. The use of environmentally benign solvents and reagents is also emphasized to align with green chemistry principles .
化学反応の分析
Types of Reactions
N-Boc-3-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenyldiazenyl group can be oxidized to form azo compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of the free amine derivative.
科学的研究の応用
N-Boc-3-(phenyldiazenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Boc-3-(phenyldiazenyl)aniline involves the selective protection and deprotection of the amine group. The Boc group provides stability to the amine under various reaction conditions, allowing for selective reactions at other functional groups. The phenyldiazenyl group can participate in electron transfer reactions, influencing the reactivity of the compound .
類似化合物との比較
Similar Compounds
N-Boc-aniline: Similar in structure but lacks the phenyldiazenyl group.
N-Boc-4-(phenyldiazenyl)aniline: Similar but with the phenyldiazenyl group at a different position.
N-Cbz-3-(phenyldiazenyl)aniline: Uses a different protecting group (carbobenzyloxy) instead of Boc.
Uniqueness
N-Boc-3-(phenyldiazenyl)aniline is unique due to the presence of both the Boc protecting group and the phenyldiazenyl group. This combination allows for selective reactions and provides unique chemical properties that are not present in similar compounds .
特性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
tert-butyl N-(3-phenyldiazenylphenyl)carbamate |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)18-14-10-7-11-15(12-14)20-19-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,21) |
InChIキー |
XETHEMFXAXRUPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


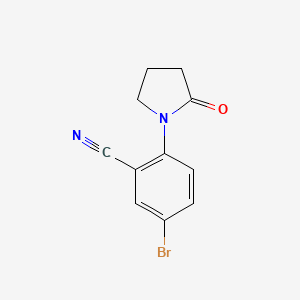

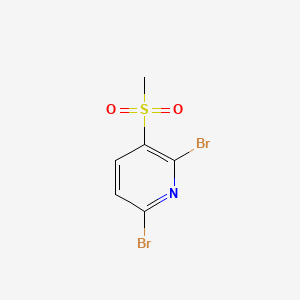

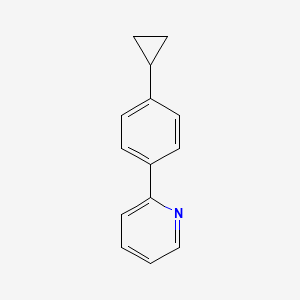

![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
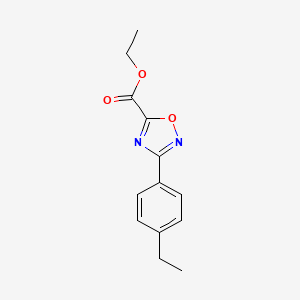


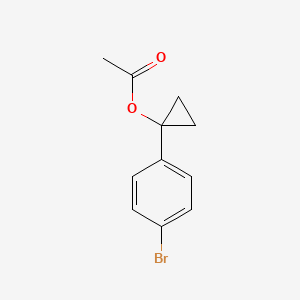
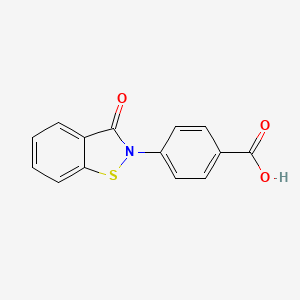
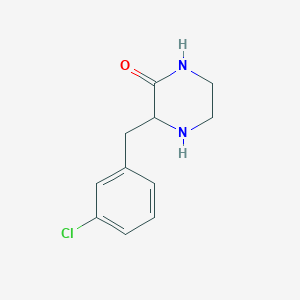
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
